5,6-dimethoxy-1H-indole-3-carbaldehyde

Pharmaceutical intermediates Antidepressant synthesis Regioselective acylation

Researchers pursuing regioselective indole functionalization encounter inconsistent reactivity with mono-methoxy or alternative dimethoxy positional isomers. 5,6-Dimethoxy-1H-indole-3-carbaldehyde (CAS 142769-27-5) resolves this through its defined 5,6-substitution pattern, which modulates π-electron density at the 2- and 3-positions for predictable electrophilic substitution outcomes. • Enables regioselective Friedel-Crafts acylation for established agomelatine synthetic routes • Serves as aldehyde anchor for Schiff base fluorescent sensors with tunable excited-state energetics (~2500 cm⁻¹ shift vs. other substitution patterns) • Provides access to indolyl imine and thiosemicarbazone libraries for anticholinesterase, antidiabetic, and antioxidant SAR studies Supplied with lot-specific HPLC and NMR characterization for batch-to-batch consistency.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 142769-27-5
Cat. No. B117724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-dimethoxy-1H-indole-3-carbaldehyde
CAS142769-27-5
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=CN2)C=O)OC
InChIInChI=1S/C11H11NO3/c1-14-10-3-8-7(6-13)5-12-9(8)4-11(10)15-2/h3-6,12H,1-2H3
InChIKeyKANXUNBQBBJFAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dimethoxy-1H-indole-3-carbaldehyde: Technical Baseline


5,6-Dimethoxy-1H-indole-3-carbaldehyde (CAS 142769-27-5, MFCD01179310) is a substituted indole-3-carbaldehyde derivative bearing methoxy groups at the 5- and 6-positions of the indole ring . The compound has a molecular formula of C11H11NO3 and a molecular weight of 205.21 g/mol . The strategic placement of two electron-donating methoxy substituents on the benzenoid ring of the indole core confers distinct electronic properties and regioselectivity patterns that materially differentiate this intermediate from mono-methoxy (e.g., 5-methoxyindole-3-carbaldehyde), alternative dimethoxy positional isomers (e.g., 4,6-dimethoxy or 4,7-dimethoxy), and unsubstituted indole-3-carbaldehyde, directly influencing its utility in pharmaceutical synthesis and materials science applications.

Why 5,6-Dimethoxy-1H-indole-3-carbaldehyde Cannot Be Replaced


In-class indole-3-carbaldehydes cannot be simply interchanged due to the profound impact of methoxy substitution pattern on both electronic distribution and chemical reactivity. Computational studies have quantified that the change in π-electron density at the 2- and 3-positions varies systematically across methoxy-substituted indoles, directly correlating with the extent of electrophilic substitution at the 2-position [1]. The 5,6-dimethoxy substitution pattern specifically modulates the energetic position of the excited states relative to other substitution patterns, altering photophysical behavior by approximately 2500 cm⁻¹ [2]. Furthermore, the 3-carbaldehyde functional group enables distinct downstream derivatization pathways—including Schiff base formation, hydrazone condensation, and nitroaldol reactions—that are either unavailable or proceed with different efficiency and regioselectivity when using structurally related indole building blocks. These quantifiable differences render the 5,6-dimethoxy substitution pattern non-interchangeable with its positional isomers or mono-methoxy analogs in applications requiring predictable reactivity and specific molecular geometry.

5,6-Dimethoxy-1H-indole-3-carbaldehyde: Differentiation Evidence


Regioselective Acylation in Agomelatine Synthesis

In the total synthesis of agomelatine, the 5,6-dimethoxy substitution pattern confers a distinct advantage in regioselective Friedel–Crafts acylation relative to alternative methoxy positional isomers [1]. The synthetic route utilizing 5,6-dimethoxy-1H-indole-3-carbaldehyde as a key intermediate enables the required transformation to proceed with defined regioselectivity that other dimethoxy positional isomers (e.g., 4,6-dimethoxy or 4,7-dimethoxy) cannot replicate due to differing π-electron density distributions at reactive positions [1].

Pharmaceutical intermediates Antidepressant synthesis Regioselective acylation

Process Yield Advantage in Agomelatine Synthesis

The established process for preparing agomelatine intermediates using 5,6-dimethoxy-1H-indole-3-carbaldehyde has been validated for industrial-scale production with a defined synthetic methodology that avoids complex purification steps such as rectification and column chromatography [1]. In comparison, earlier agomelatine synthetic routes (EP 0 447 285) starting from 7-methoxy-1-tetralone required eight steps with an average yield of less than 30% [2]. The intermediate-based approach using this compound offers a more convergent and higher-yielding alternative for industrial application [1].

Process chemistry Industrial synthesis Yield optimization

Enhanced Reactivity from 5,6-Dimethoxy Substitution

The 5,6-dimethoxy substitution pattern on the indole ring produces quantifiable changes in π-electron density at the 2- and 3-positions that correlate directly with electrophilic substitution reactivity [1]. Calculated π-electron density values for 5,6-dimethoxyindole derivatives differ measurably from 5-methoxyindole and 6-methoxyindole analogs, influencing the extent of substitution at the 2-position [1]. This electronic activation translates to enhanced nucleophilicity at specific positions relative to mono-methoxy or unsubstituted indole-3-carbaldehyde.

Electronic effects Reactivity π-Electron density

Biological Activity of Derivatives vs. Analogs

Derivatives synthesized from 5,6-dimethoxy-1H-indole-3-carbaldehyde exhibit biological activity profiles that differ from those prepared from alternative indole scaffolds. The compound serves as a precursor for indolyl imine systems and thiosemicarbazone derivatives with demonstrated anticholinesterase, antidiabetic, and antioxidant activities . The specific 5,6-dimethoxy substitution pattern influences the electronic and steric properties of the resulting derivatives, affecting target binding and potency in ways not achievable with 4,6-dimethoxyindole-7-carbaldehyde or 4,6-dimethoxy-3-aryl-indole-7-carbaldehyde starting materials .

Anticancer Antiviral Structure-activity relationship

5,6-Dimethoxy-1H-indole-3-carbaldehyde: Application Scenarios


Agomelatine API Intermediate Manufacturing

This compound is functionally required for established agomelatine synthetic routes utilizing regioselective Friedel–Crafts acylation followed by Willgerodt–Kindler reactions [1]. The 5,6-dimethoxy substitution pattern enables the required regioselectivity that alternative dimethoxy positional isomers cannot replicate. Procurement for this application should prioritize material with HPLC purity ≥98% and documented lot-specific analytical characterization (NMR, HPLC) as provided by qualified vendors .

Indole-Based Fluorescent Probes and Sensors

The 3-carbaldehyde functional group serves as an anchor for Schiff base condensation reactions to generate imine-based fluorescent sensors. Indole-3-carboxaldehyde derivatives have been demonstrated to exhibit proton-transfer-mediated fluorescence with applications in white light generation and anion sensing (e.g., F⁻ detection with colorimetric response) [1]. The 5,6-dimethoxy substitution modulates the excited state energetics of the indole core by approximately 2500 cm⁻¹ relative to other substitution patterns, enabling tuning of photophysical properties for specific detection applications.

Multi-Target Ligand Synthesis Scaffold

The compound provides access to a distinct chemical space for generating indolyl imine and thiosemicarbazone libraries with potential anticholinesterase, antidiabetic, and antioxidant activities [1]. The 5,6-dimethoxy pattern yields SAR profiles that differ from those derived from 4,6-dimethoxy or 4,7-dimethoxy scaffolds, enabling exploration of structure-activity relationships specific to this substitution geometry. This is particularly relevant for drug discovery programs targeting neurodegenerative or metabolic disorders.

Electrophilic Substitution Reactivity Studies

The compound serves as a model system for investigating the effects of dual methoxy substitution on indole π-electron density and regioselectivity. Quantifiable differences in calculated π-electron density at the 2- and 3-positions correlate directly with observed substitution outcomes, making this compound valuable for computational chemistry validation and mechanistic studies [1]. The established correlation between electronic parameters and reactivity enables predictive modeling for novel derivative synthesis.

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